1-Propyl-1H-imidazole-2-carbaldehyde chemical properties
1-Propyl-1H-imidazole-2-carbaldehyde chemical properties
An In-depth Technical Guide to 1-Propyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications
Introduction
1-Propyl-1H-imidazole-2-carbaldehyde is a substituted heterocyclic aldehyde that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring an N-propylated imidazole ring functionalized with a carbaldehyde group at the C2 position, provides a unique combination of chemical reactivity and biological relevance. The imidazole moiety is a ubiquitous pharmacophore found in numerous pharmaceuticals, prized for its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems. The aldehyde group serves as a reactive handle, enabling a wide array of chemical transformations for library synthesis and the development of novel molecular entities.
This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, predicted spectroscopic characteristics, and key reactivity patterns of 1-Propyl-1H-imidazole-2-carbaldehyde. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Physicochemical and Computed Properties
1-Propyl-1H-imidazole-2-carbaldehyde is typically encountered as a solid at room temperature. While detailed experimental data is sparse, its fundamental properties can be summarized from supplier data and computational models. One supplier has previously described it as a viscous liquid, suggesting that its physical state may vary with purity.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [2][3] |
| Molecular Weight | 138.17 g/mol | [2][3] |
| CAS Number | 161500-05-6 | [2][3][4] |
| IUPAC Name | 1-propylimidazole-2-carbaldehyde | [2] |
| Physical Form | Solid | |
| Boiling Point | 150°C (Predicted/Reported) | [1] |
| Density | 1.076 g/mL at 20°C (Predicted/Reported) | [1] |
| XLogP3 | 0.6 | [2] |
| Topological Polar Surface Area | 34.9 Ų | [2] |
| InChI Key | COIFMOLQDBIKOF-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCn1ccnc1C=O | [1] |
Proposed Synthesis and Purification
Causality Behind Experimental Choices:
-
N-Alkylation First: The synthesis begins with the N-alkylation of imidazole. This step is crucial as it protects the acidic N-H proton, preventing it from being abstracted by the strong base in the subsequent step and directing the deprotonation to the C2 position.
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Lithiation for C2-Formylation: The C2 proton of an N-alkylated imidazole is the most acidic carbon-bound proton due to the inductive effect of the adjacent nitrogen atoms. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures effectively generates a 2-lithioimidazole intermediate.
-
Low-Temperature Control: The reaction is conducted at cryogenic temperatures (e.g., -78°C) to prevent side reactions, such as decomposition of the organolithium reagent or unwanted reactions with the solvent (THF).
-
Formylation Quench: The generated nucleophilic C2-anion is then reacted with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The subsequent acidic workup hydrolyzes the intermediate to yield the desired aldehyde.
Proposed Experimental Protocol:
Step 1: Synthesis of 1-Propylimidazole
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add a solution of imidazole in anhydrous THF at 0°C.
-
Allow the mixture to stir for 1 hour at room temperature until hydrogen evolution ceases, indicating the formation of the sodium salt of imidazole.
-
Cool the mixture back to 0°C and add 1-bromopropane dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-propylimidazole.
Step 2: C2-Formylation to Yield 1-Propyl-1H-imidazole-2-carbaldehyde
-
Dissolve 1-propylimidazole (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C.
-
Stir the resulting solution at -78°C for 1 hour to ensure complete formation of the 2-lithioimidazole intermediate.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise, again keeping the temperature below -70°C.
-
After the addition is complete, stir the mixture at -78°C for an additional 2 hours.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the resulting crude oil/solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-Propyl-1H-imidazole-2-carbaldehyde.
Caption: Proposed two-step synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde.
Predicted Spectroscopic Characterization
While a definitive experimental spectrum from a peer-reviewed source is unavailable, the spectroscopic properties of the title compound can be reliably predicted based on data from its parent, imidazole-2-carboxaldehyde, and the known effects of an N-propyl substituent.[5][6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aldehyde, the two imidazole ring protons, and the three distinct environments of the propyl chain.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.6 – 9.8 | Singlet (s) | 1H |
| Imidazole H5 | 7.3 – 7.5 | Doublet (d) | 1H |
| Imidazole H4 | 7.1 – 7.3 | Doublet (d) | 1H |
| N-Methylene (-N-CH₂ -CH₂-CH₃) | 4.1 – 4.3 | Triplet (t) | 2H |
| Propyl Methylene (-N-CH₂-CH₂ -CH₃) | 1.8 – 2.0 | Sextet | 2H |
| Propyl Methyl (-N-CH₂-CH₂-CH₃ ) | 0.9 – 1.1 | Triplet (t) | 3H |
¹³C NMR Spectroscopy
The carbon spectrum will be defined by the downfield aldehyde carbon, the carbons of the heterocyclic ring, and the three aliphatic carbons of the propyl group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C =O) | 180 – 183 |
| Imidazole C2 | 145 – 147 |
| Imidazole C4 | 130 – 133 |
| Imidazole C5 | 122 – 125 |
| N-Methylene (-N-C H₂-CH₂-CH₃) | 48 – 51 |
| Propyl Methylene (-N-CH₂-C H₂-CH₃) | 23 – 26 |
| Propyl Methyl (-N-CH₂-CH₂-C H₃) | 10 – 12 |
FT-IR Spectroscopy
Infrared spectroscopy is useful for identifying key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C-H Stretch (sp²) | 3100 – 3150 | Imidazole Ring C-H |
| C-H Stretch (sp³) | 2850 – 3000 | Propyl Group C-H |
| C=O Stretch | 1680 – 1700 | Conjugated Aldehyde |
| C=N / C=C Stretch | 1450 – 1600 | Imidazole Ring Vibrations |
Mass Spectrometry
In mass spectrometry (Electron Ionization), the molecular ion peak (M⁺) is expected at m/z = 138. Key fragmentation patterns would likely involve the loss of the propyl group ([M-43]⁺) or the formyl group ([M-29]⁺).
Chemical Reactivity and Derivatization
The aldehyde functionality makes 1-Propyl-1H-imidazole-2-carbaldehyde a valuable intermediate for constructing more complex molecules. It readily undergoes reactions typical of aldehydes, providing access to a diverse range of derivatives.
Key Derivatization Reactions:
-
Reductive Amination: Forms secondary or tertiary amines by reacting with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This is a cornerstone of medicinal chemistry for library synthesis.
-
Wittig Reaction: Converts the aldehyde to an alkene upon reaction with a phosphonium ylide. This allows for carbon-carbon bond formation and the extension of carbon chains.
-
Oxime and Hydrazone Formation: Condensation with hydroxylamine or hydrazine derivatives yields oximes and hydrazones, respectively.[6] These products can serve as ligands or be further transformed.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (1-propyl-1H-imidazole-2-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be reduced to the primary alcohol (1-propyl-1H-imidazol-2-yl)methanol using reducing agents such as sodium borohydride (NaBH₄).
Caption: Key reaction pathways for derivatizing the aldehyde group.
Applications in Research and Drug Development
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as the antifungal agent ketoconazole and the proton-pump inhibitor omeprazole. The title compound, 1-Propyl-1H-imidazole-2-carbaldehyde, serves as a key intermediate for accessing novel imidazole-containing compounds.
-
Scaffold for Library Synthesis: The reactive aldehyde allows for the rapid diversification of the imidazole core through reactions like reductive amination, enabling the creation of large libraries of compounds for high-throughput screening.
-
Precursor to Bioactive Molecules: Imidazole derivatives are explored for a wide range of therapeutic targets, including anti-cancer, anti-inflammatory, and anti-microbial applications. The ability to easily modify the C2-substituent is critical for structure-activity relationship (SAR) studies.[7]
-
Ligand Synthesis: The nitrogen atoms of the imidazole ring and the oxygen of the aldehyde (or its derivatives) can act as coordination sites for metal ions.[1] This makes the compound and its derivatives useful for developing novel metal complexes with potential applications in catalysis or as therapeutic agents.
Safety and Handling
As a chemical intermediate, 1-Propyl-1H-imidazole-2-carbaldehyde requires careful handling in a laboratory setting. The available safety data indicates it poses moderate hazards.
| Hazard Class | GHS Classification | Precautionary Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P301+P312 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Skin Irritation | H315: Causes skin irritation (potential) | P280 |
| Respiratory Irritation | H335: May cause respiratory irritation (potential) | P261 |
Source: Aggregated GHS information.[2]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure that safety showers and eyewash stations are readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Dissolving in a combustible solvent for incineration is a possible method.[10]
References
-
1-Propyl-1H-imidazole-2-carbaldehyde | C7H10N2O | CID 4777660. PubChem. [Link]
-
CAS 161500-05-6 | 1-Propyl-1H-imidazole-2-carbaldehyde. Hoffman Fine Chemicals. [Link]
-
Exploring the Applications of 1-Propyl-1H-Imidazole in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
IMIDAZOLE-2-CARBOXALDEHYDE. Organic Syntheses. [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]
-
NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate. [Link]
-
Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. PrepChem.com. [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. [Link]
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